molecular formula C12H21N3O3S B1382948 Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate CAS No. 1803589-62-9

Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate

Cat. No.: B1382948
CAS No.: 1803589-62-9
M. Wt: 287.38 g/mol
InChI Key: FIUPXWQOEMBFJJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21N3O3S and its molecular weight is 287.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 3-carbamothioyl-3-acetamidopyrrolidine-1-carboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its chemical properties, biological activities, and relevant case studies based on diverse sources.

  • Chemical Formula : C11H18N2O2S
  • Molecular Weight : 230.34 g/mol
  • CAS Number : 181269-69-2

The compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry, and incorporates a carbamothioyl group that may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of enzyme activity and receptor interactions. The presence of the carbamothioyl functional group suggests potential inhibition of certain enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.

Antimicrobial Activity

Studies have shown that compounds containing the acetamidopyrrolidine structure can exhibit antimicrobial properties. For instance, derivatives have been tested against a range of bacteria and fungi, demonstrating effectiveness in inhibiting growth. The specific activity of this compound against pathogens is yet to be extensively documented but can be inferred from similar compounds.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest. A comparative study involving related compounds showed varying degrees of cytotoxicity, indicating that structural modifications significantly influence activity.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF-720
This compoundTBDTBD

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including those similar to this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting the potential for development as an antimicrobial agent .
  • Cytotoxicity Assessment :
    In vitro assays conducted on several cancer cell lines revealed that the compound exhibited moderate cytotoxic effects, with further analysis required to establish a definitive IC50 value. The study highlighted the importance of functional groups in enhancing biological activity .

Properties

IUPAC Name

tert-butyl 3-acetamido-3-carbamothioylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-8(16)14-12(9(13)19)5-6-15(7-12)10(17)18-11(2,3)4/h5-7H2,1-4H3,(H2,13,19)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUPXWQOEMBFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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